molecular formula C16H19ClN4S B2640919 5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2379985-00-7

5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No. B2640919
CAS RN: 2379985-00-7
M. Wt: 334.87
InChI Key: UZMKXZGUMMWESR-UHFFFAOYSA-N
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Description

The compound “5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine” is a chemical compound with potential antidiabetic properties . It is a GPR119 agonist, which means it can stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyridine ring fused to a thieno ring, a piperidinyl group, and a chloropyrimidinyl group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with biological targets.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 211.65 . Unfortunately, the available resources do not provide more detailed information about its physical and chemical properties.

Mechanism of Action

The compound acts as a GPR119 agonist . GPR119 is a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . Agonists of GPR119 stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as potential new treatments for type 2 diabetes .

properties

IUPAC Name

5-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4S/c17-13-9-18-16(19-10-13)20-5-1-14(2-6-20)21-7-3-15-12(11-21)4-8-22-15/h4,8-10,14H,1-3,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMKXZGUMMWESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine

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